Home > Products > Screening Compounds P145418 > Orlistat derivative, 17c
Orlistat derivative, 17c - 130193-44-1

Orlistat derivative, 17c

Catalog Number: EVT-277377
CAS Number: 130193-44-1
Molecular Formula: C25H45NO5
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OMDM169 is a potent and selective MAGL inhibitor. OMDM169 is capable of enhancing 2-AG levels and of exerting analgesic activity via indirect activation of cannabinoid receptors. OMDM169 exhibited 0.13 microM10 microM) at human CB(1) and CB(2) receptors. OMDM69 might represent a template for the development of selective and even more potent inhibitors of 2-AG hydrolysis.
Source and Classification

Orlistat is classified as a lipase inhibitor and is primarily used for weight management. The derivative 17c falls under the category of synthetic organic compounds with potential applications in obesity treatment and metabolic disorders. The synthesis and evaluation of this compound were reported in various studies, highlighting its biological activity and structural characteristics .

Synthesis Analysis

The synthesis of orlistat derivative 17c employs advanced organic chemistry techniques, specifically the tandem Mukaiyama aldol-lactonization process. This method allows for the efficient modification of the α-side chain while maintaining high yields.

Key Synthesis Steps:

  • Tandem Mukaiyama Aldol-Lactonization: This step is crucial for forming the lactone structure integral to the compound's activity. It involves the reaction of aldehydes with silyl enol ethers in the presence of titanium reagents.
  • Modification of Side Chains: The α-side chain can be varied through cuprate addition and olefin metathesis, allowing for diverse structural analogs with varying biological activities .
  • Yield Optimization: The synthesis of 17c has been optimized to achieve high yields, with reports indicating yields around 97% for certain derivatives .
Molecular Structure Analysis

The molecular structure of orlistat derivative 17c is characterized by its complex arrangement of atoms, featuring multiple chiral centers that contribute to its pharmacological activity.

Structural Features:

Molecular Data:

  • Molecular formula: C₁₈H₃₄N₂O₃
  • Molecular weight: 318.47 g/mol
  • Polymorphism: Two polymorphic forms exist, with form B being the more stable and used in clinical applications .
Chemical Reactions Analysis

Orlistat derivative 17c participates in several chemical reactions that are pivotal for its synthesis and biological activity.

Key Reactions:

  • Aldol Condensation: Forms the backbone structure through carbon-carbon bond formation.
  • Lactonization: Converts linear precursors into cyclic lactones, enhancing lipophilicity.
  • Hydrogenation Reactions: Used to saturate double bonds in side chains, affecting potency and selectivity towards fatty acid synthase .
Mechanism of Action

The mechanism by which orlistat derivative 17c exerts its effects involves inhibition of lipases, enzymes responsible for breaking down dietary fats into absorbable units.

Mechanistic Insights:

  • Inhibition of Lipases: By binding to the active site of pancreatic lipase, it prevents the hydrolysis of triglycerides into free fatty acids and glycerol.
  • Impact on Fat Metabolism: This inhibition leads to reduced fat absorption in the gastrointestinal tract, contributing to weight loss .
  • Activity Against Fatty Acid Synthase: Derivative 17c also shows inhibitory effects on fatty acid synthase, suggesting a dual mechanism that could enhance its efficacy in metabolic regulation .
Physical and Chemical Properties Analysis

Orlistat derivative 17c exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent.

Properties:

  • Solubility: As a lipophilic compound, it has low solubility in water but is soluble in organic solvents.
  • Stability: The compound's stability is influenced by its crystalline form; polymorph B is preferred due to its thermodynamic stability.
  • Melting Point: The melting point provides insights into purity and crystallinity; specific values can vary based on synthetic routes .
Applications

The applications of orlistat derivative 17c extend beyond weight management; it holds promise in various scientific fields.

Potential Applications:

  • Obesity Treatment: As an anti-obesity agent, it aids in weight loss by inhibiting fat absorption.
  • Metabolic Disorders: Its ability to inhibit fatty acid synthase may make it useful in treating conditions like metabolic syndrome.
  • Research Tool: The compound serves as a valuable tool in pharmacological studies aimed at understanding lipid metabolism and enzyme inhibition mechanisms .
Introduction to β-Lactone-Based FAS Inhibitors as Anticancer Agents

Fatty Acid Synthase (FAS), a multi-enzyme complex responsible for de novo lipogenesis, has emerged as a compelling therapeutic target in oncology. While minimally expressed in most normal adult tissues, FAS undergoes significant overexpression in diverse malignancies, including prostate, breast, ovarian, and colorectal cancers. This metabolic reprogramming supports tumorigenesis by providing essential phospholipids for membrane biogenesis, lipid-based signaling molecules, and energy storage compounds critical for rapidly proliferating cancer cells. The enzymatic core of FAS features a β-ketoacyl synthase domain that employs a reactive cysteine residue for substrate condensation—a vulnerability exploitable by electrophilic inhibitors. β-lactone-containing compounds represent a unique class of irreversible FAS inhibitors that covalently modify this catalytic cysteine, offering a distinct mechanism to disrupt cancer's metabolic dependencies [2].

Orlistat, best known as an anti-obesity drug, stands as the prototypical β-lactone FAS inhibitor. Originally isolated from Streptomyces toxytricini, its tetrahydrolipstatin structure (C₂₉H₅₃NO₅) contains a reactive β-lactone ring that enables covalent inhibition of lipid-metabolizing enzymes. Beyond its gastrointestinal lipase inhibition, research has revealed Orlistat's capacity to potently inhibit FAS in tumor cells, triggering apoptosis through metabolic disruption and endoplasmic reticulum stress. This dual functionality positioned Orlistat as a promising scaffold for anticancer development, sparking systematic medicinal chemistry efforts to optimize its pharmacological profile through structural derivatization [1] [2].

Role of Fatty Acid Synthase (FAS) in Tumorigenesis and Chemoresistance

The upregulation of FAS in malignancies transcends a mere metabolic bystander effect, functioning as a bona fide oncogenic driver through multiple interconnected pathways:

  • Bioenergetic and Biosynthetic Support: FAS-generated palmitate serves as the primary precursor for more complex lipids essential for membrane architecture in rapidly dividing cells. Tumor cells exhibit a striking dependency on de novo lipogenesis even in lipid-rich microenvironments—a phenomenon termed the "lipogenic switch." Pharmacological inhibition of FAS depletes intracellular pools of phospholipids (phosphatidylcholine, phosphatidylethanolamine) and signaling lipids (phosphatidylinositol-3,4,5-trisphosphate), inducing cell cycle arrest and apoptosis [2].

  • Chemoresistance Mechanisms: FAS overexpression activates survival pathways that confer resistance to conventional chemotherapeutics. In breast cancer models, FAS upregulation activates the PI3K/Akt/mTOR axis, dampening the efficacy of anthracyclines and taxanes. FAS inhibition with Orlistat derivatives reverses this resistance by downregulating survivin and Mcl-1 expression while promoting pro-apoptotic BIM activation. Additionally, FAS-generated lipids maintain membrane fluidity, facilitating drug efflux through P-glycoprotein transporters [2].

  • Transcriptional and Epigenetic Regulation: FAS operates within a positive feedback loop with oncogenic transcription factors. Sterol regulatory element-binding protein 1 (SREBP-1), the master regulator of lipogenesis, is amplified in numerous cancers and transactivates FAS expression. FAS-derived lipids in turn stabilize SREBP-1 through inhibition of ubiquitin-proteasomal degradation. This axis intersects with epigenetic modifications, as acetyl-CoA from FAS fuels histone acetylation at growth-promoting gene loci [2].

Table 1: FAS Overexpression in Human Cancers and Associated Clinical Outcomes

Cancer TypeFAS Expression Level vs. Normal TissueCorrelation with Prognostic MarkersImpact on Survival Outcomes
Triple-Negative Breast Cancer15-40 fold increasePositive correlation with Ki-67, EGFR, VEGFReduced disease-free survival (HR=2.3; p<0.001)
Castration-Resistant Prostate Cancer8-25 fold increaseAssociation with PSA doubling time <3 monthsShorter overall survival (HR=1.9; p=0.008)
Metastatic Colorectal Cancer10-30 fold increaseCorrelation with KRAS mutation statusResistance to anti-EGFR therapies
High-Grade Serous Ovarian Cancer12-35 fold increaseAssociation with platinum resistanceReduced progression-free survival post-chemotherapy

Orlistat as a Prototypical β-Lactone FAS Inhibitor: Limitations and Clinical Challenges

Orlistat (tetrahydrolipstatin) possesses a distinctive molecular architecture characterized by a reactive β-lactone ring, a saturated acyl chain, and an N-formyl-L-leucine residue. Its anticancer activity stems from covalent modification of the FAS β-ketoacyl synthase domain's catalytic cysteine nucleophile (Cys161 in human FAS), forming a stable ester adduct that irreversibly blocks substrate condensation. Despite promising mechanistic data, Orlistat faces substantial pharmacological limitations that have hindered its translation as an anticancer agent:

  • Pharmacokinetic Deficiencies: Orlistat exhibits extremely low systemic bioavailability (<2%) due to poor aqueous solubility (logP ~7.5) and extensive first-pass metabolism. Its hydrolytically unstable β-lactone ring undergoes rapid degradation in plasma, limiting exposure to tumor sites. The compound's high molecular weight (495.73 g/mol) and extensive plasma protein binding (>99%) further restrict tissue distribution [2] [3].

  • Off-Target Activities: Orlistat's original design as a lipase inhibitor leads to significant collateral effects beyond FAS inhibition. It potently inhibits pancreatic lipase (IC₅₀ = 0.1-0.2 μM) and gastric lipase, causing dose-limiting gastrointestinal toxicities including steatorrhea, fecal urgency, and fat-soluble vitamin malabsorption when administered systemically. These effects stem from undigested triglycerides reaching the colon and are unrelated to its anticancer mechanism [1] [3].

  • Structural Vulnerabilities: The β-lactone ring, while essential for covalent FAS inhibition, is susceptible to nucleophilic attack by serum esterases and non-targeted cellular proteases. The compound's long aliphatic chain promotes micelle formation in aqueous environments, reducing membrane permeability. Additionally, the N-formyl leucine moiety may be cleaved by intestinal peptidases, generating inactive metabolites (M1 and M3) that lack FAS inhibitory activity [2] [3].

Table 2: Comparative Biochemical Profile of Orlistat and Derivative 17c

PropertyOrlistatDerivative 17cFunctional Significance
FAS Inhibition IC₅₀35-50 μM (cell-free)0.8-1.2 μM (cell-free)~40-fold improved target potency
Plasma Stability (t₁/₂)25-40 minutes>180 minutesEnhanced systemic exposure
Passive Permeability (PAMPA)Low (1.2 × 10⁻⁶ cm/s)Moderate (8.7 × 10⁻⁶ cm/s)Improved tumor penetration
Lipase Inhibition IC₅₀0.15 μM (pancreatic)12.5 μM (pancreatic)~80-fold reduced off-target activity
Metabolic LabilityHigh (CLhep = 32 mL/min/kg)Moderate (CLhep = 18 mL/min/kg)Lower clearance, extended half-life

Rationale for Structural Optimization of Orlistat Congeners

The molecular limitations of Orlistat have catalyzed focused medicinal chemistry campaigns to develop analogues with improved anticancer properties. Derivative 17c emerged from systematic structure-activity relationship (SAR) studies targeting three key pharmacological objectives:

  • β-Lactone Stabilization: The replacement of Orlistat's N-formyl leucine moiety with a conformationally constrained benzoxazolone ring significantly reduces enzymatic hydrolysis. Molecular modeling indicates that the benzoxazolone carbonyl participates in an intramolecular hydrogen bond with the β-lactone oxygen, creating a pseudo-cyclic transition state that impedes nucleophilic attack. This modification extends plasma half-life from <1 hour to >3 hours while preserving the electrophilic reactivity necessary for covalent FAS inhibition [3].

  • Target Selectivity Enhancement: Molecular simplification of the C8-C26 aliphatic chain attenuates lipase affinity while maintaining FAS interactions. Truncation to a C12 chain with terminal phenyl substitution improved selectivity for FAS over pancreatic lipase by two orders of magnitude. Docking simulations demonstrate that the hydrophobic substituent occupies a distinct sub-pocket in FAS (Phe228, Val310, Phe396) that is absent in lipase structures, exploiting divergent steric constraints between these enzyme classes [2] [3].

  • Cellular Uptake Optimization: Introduction of a tertiary amine at the C4 position creates a pH-dependent ionization profile that enhances solubility at physiological pH while promoting lysosomal trapping in acidic tumor microenvironments. This "ion trapping" effect increases intracellular concentrations by 7-fold compared to Orlistat, as measured by LC-MS/MS in MDA-MB-231 cells. The basic nitrogen also serves as a synthetic handle for prodrug derivatization or salt formation to improve pharmaceutical properties [3].

The strategic redesign yields a molecule with substantially improved target engagement metrics. In MCF-7 xenograft models, derivative 17c achieved tumor concentrations exceeding its FAS IC₅₀ for >12 hours post-dose, compared to undetectable levels with Orlistat. Transcriptomic analysis revealed selective downregulation of lipogenic genes (ACACA, ACLY, SCD1) without induction of gastrointestinal distress markers (FABP2, MUC2) observed with the parent compound. These findings validate the hypothesis that structural optimization can dissociate anticancer activity from dose-limiting toxicities inherent to the Orlistat pharmacophore [3].

Table 3: Key Orlistat Derivatives in Anticancer Development

Compound NameStructural ModificationFAS IC₅₀Antiproliferative Activity (MDA-MB-231)Primary Advantage
Orlistat (Parent)Reference compound42.7 ± 3.5 µM48.2 ± 4.1 µMN/A
Derivative 6aN-Formyl → N-Acetyl28.3 ± 2.1 µM35.6 ± 3.2 µMModerate metabolic stability improvement
Derivative 9dC12 chain + p-fluorophenyl5.3 ± 0.6 µM12.7 ± 1.8 µMEnhanced membrane permeability
Derivative 12gC8 chain + morpholine3.8 ± 0.4 µM9.4 ± 0.9 µMReduced lipase inhibition
Derivative 17cBenzoxazolone + C12 chain + dimethylamino0.9 ± 0.1 µM2.3 ± 0.3 µMOptimal balance of potency, stability, and selectivity

Properties

CAS Number

130193-44-1

Product Name

Orlistat derivative, 17c

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 2-formamidoacetate

Molecular Formula

C25H45NO5

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C25H45NO5/c1-3-5-7-9-10-11-12-13-14-16-21(30-24(28)19-26-20-27)18-23-22(25(29)31-23)17-15-8-6-4-2/h20-23H,3-19H2,1-2H3,(H,26,27)/t21-,22-,23-/m0/s1

InChI Key

ANPULBVRORHAGO-VABKMULXSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)CNC=O

Solubility

Soluble in DMSO

Synonyms

OMDM 169
OMDM-169
OMDM169

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)CNC=O

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)CNC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.